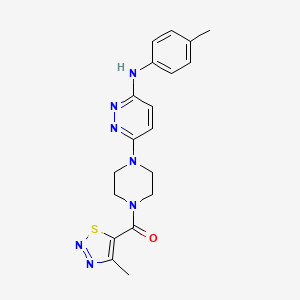

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone” is a synthetic heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group, linked via a methanone bridge to a piperazine ring. The piperazine moiety is further functionalized with a pyridazine ring bearing a p-tolylamino substituent. This structure integrates multiple pharmacophoric elements:

- 1,2,3-Thiadiazole: Known for its electron-deficient nature and role in modulating pharmacokinetic properties such as metabolic stability .

- Pyridazine: A six-membered diazine ring that enhances binding affinity to biological targets like kinases or GPCRs due to its hydrogen-bonding capacity .

- Piperazine: A flexible linker that improves solubility and enables conformational adaptability for target engagement .

Structural elucidation of such compounds typically employs X-ray crystallography (via SHELX software for refinement ) and spectroscopic methods (NMR, UV) .

Properties

IUPAC Name |

[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7OS/c1-13-3-5-15(6-4-13)20-16-7-8-17(23-22-16)25-9-11-26(12-10-25)19(27)18-14(2)21-24-28-18/h3-8H,9-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJQLQZSJOMFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . The conditions often involve boiling ethanol as the solvent .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can produce various thiadiazole derivatives .

Scientific Research Applications

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity with significant potential across various scientific research applications. This article delves into its synthesis, properties, and diverse applications in medicinal chemistry, agriculture, and materials science.

Synthesis Overview

- Starting Materials : Key starting materials include 4-methyl-1,2,3-thiadiazole and p-tolylamino-pyridazine derivatives.

- Reagents : Common reagents include bases (like potassium carbonate) and coupling agents (such as EDC or DCC).

- Conditions : Reactions are often conducted under inert atmospheres (nitrogen or argon) to avoid moisture and oxidation.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound's structural features suggest potential as an anticancer agent. Preliminary studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the piperazine ring enhances bioavailability and selectivity towards cancerous tissues.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of thiadiazole derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's.

Pesticidal Activity

Thiadiazole derivatives have been explored for their pesticidal properties. The compound shows promise as a fungicide due to its ability to inhibit fungal growth by disrupting cellular respiration processes in pathogens affecting crops.

Plant Growth Regulation

There is emerging evidence that certain thiadiazole compounds can act as plant growth regulators (PGRs). They may enhance root development and increase resistance to environmental stressors, thus improving crop yield.

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Polymers modified with thiadiazole structures exhibit improved resistance to heat and oxidation, making them suitable for high-performance applications.

Sensor Development

Thiadiazole-based compounds are being investigated for their application in sensor technology due to their electronic properties. These materials can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers.

Case Studies

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of nitrogen-rich heterocycles. Below is a comparative analysis with structurally related derivatives:

Key Findings

Unlike natural flavonoid glycosides (e.g., Isorhamnetin-3-O glycoside, ), synthetic heterocycles like the query compound exhibit tunable solubility and reduced metabolic degradation .

Synthetic Accessibility :

- The piperazine linker in the query compound allows modular synthesis, akin to pyrazolo-triazolopyrimidine isomerization strategies () .

- SHELX-refined crystallographic data () are critical for confirming bond geometries in such complex heterocycles, ensuring accurate structure-activity relationship (SAR) studies .

Pyridazine’s electron-withdrawing nature reduces basicity (pKa ~3.5) relative to pyrazolo-pyrimidines (pKa ~5.2), affecting ionization in physiological environments .

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a 1,2,3-thiadiazole ring and a piperazine moiety linked to a pyridazine structure. The presence of these heterocycles is significant as they are often associated with various biological activities due to their ability to interact with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance:

- Antifungal Activity : A study on novel pyrimidine derivatives that include a 1,3,4-thiadiazole skeleton demonstrated excellent antifungal activity against Botrytis cinerea and Phomopsis sp., with EC50 values lower than those of standard antifungal agents like pyrimethanil . This suggests that the thiadiazole moiety in our compound may also confer similar antifungal properties.

- Bacterial Inhibition : Another study focused on 4-methyl-1,2,3-thiadiazole derivatives indicated significant antimicrobial activity against Gram-positive bacteria. For instance, compound 15 from this series exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various strains, outperforming traditional antibiotics like nitrofurantoin .

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Inhibition of Cell Wall Synthesis : Thiadiazole derivatives are believed to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Metabolic Pathways : These compounds may inhibit key metabolic enzymes or pathways in pathogens, thereby reducing their viability.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the structure of this compound:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone?

- Methodology :

- Step 1 : Prepare the pyridazine-piperazine intermediate by coupling 6-(p-tolylamino)pyridazine with piperazine under reflux in ethanol, using triethylamine as a catalyst to facilitate nucleophilic substitution .

- Step 2 : Attach the 4-methyl-1,2,3-thiadiazole moiety via a methanone linkage. This step may require activating the thiadiazole carbonyl group using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide) .

- Purification : Recrystallize the final product from a dimethylformamide (DMF)-ethanol mixture to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify the presence of key groups (e.g., piperazine protons at δ 2.5–3.5 ppm, thiadiazole carbons at ~160–170 ppm) .

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention times should align with synthetic intermediates .

- Mass Spectrometry : Confirm the molecular ion peak ([M+H]) using ESI-MS, ensuring alignment with the theoretical molecular weight (~452.5 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

- Key Variables :

- Solvent Choice : Replace ethanol with aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency during piperazine coupling .

- Catalysts : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .

- Data-Driven Approach : Design a fractional factorial experiment to evaluate solvent, catalyst, and temperature effects on yield .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Case Study :

- Example : If anti-inflammatory activity varies across studies for similar thiadiazole-pyridazine hybrids, conduct comparative assays under standardized conditions (e.g., LPS-induced TNF-α inhibition in RAW 264.7 cells) .

- Structural Analysis : Use molecular docking to assess binding affinity variations. For instance, substituents on the p-tolylamino group may alter interactions with COX-2 or NF-κB targets .

- Statistical Tools : Apply ANOVA to determine if observed differences are statistically significant (p < 0.05) .

Q. How does the compound’s stability under varying pH conditions impact its experimental applications?

- Stability Testing :

- Protocol : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC .

- Findings : Thiadiazole rings are prone to hydrolysis under strongly acidic/basic conditions. Use neutral buffers (pH 6–8) for in vitro assays to maintain integrity .

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize protecting-group strategies for the thiadiazole ring during piperazine coupling to prevent side reactions .

- Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate target-specific effects .

- Data Reproducibility : Document solvent purity, catalyst lot numbers, and equipment calibration details to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.